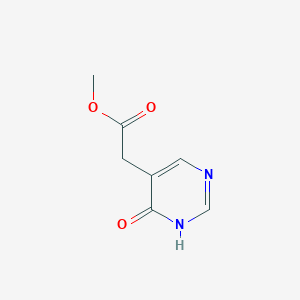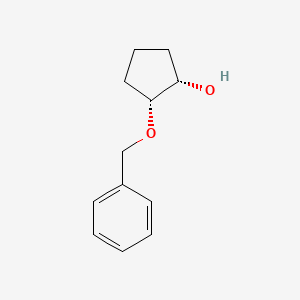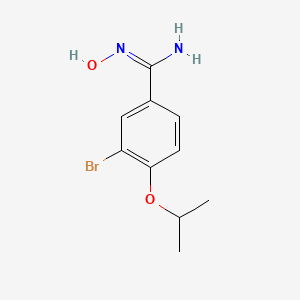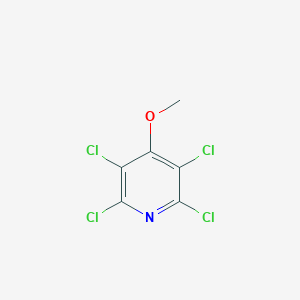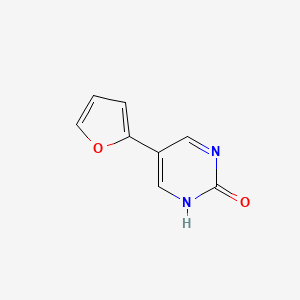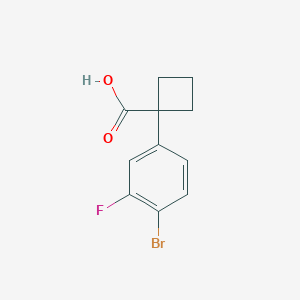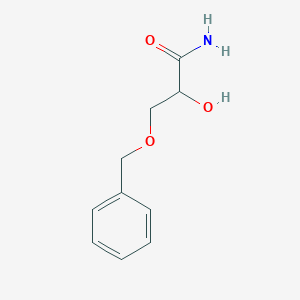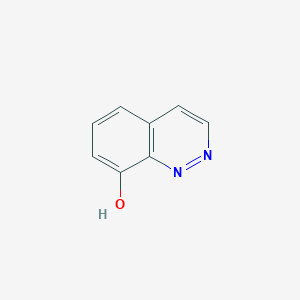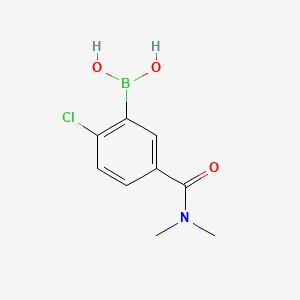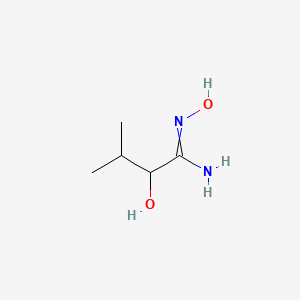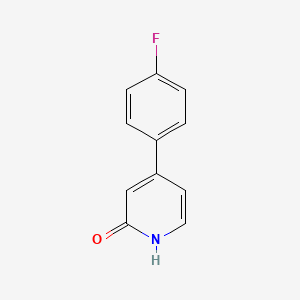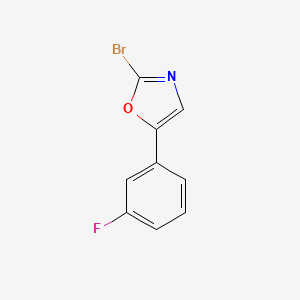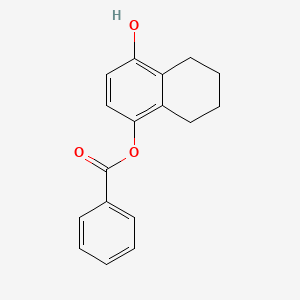
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system substituted with a hydroxy group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate typically involves the esterification of 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydronaphthalen-1-yl benzoate.
Reduction: Formation of 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl alcohol.
Substitution: Formation of various ethers or esters depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy group and benzoate ester moieties may play a role in its binding to proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: Similar structure but with a boronic acid group instead of a benzoate ester.
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is unique due to its specific combination of a hydroxy group and a benzoate ester on the tetrahydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H16O3/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-3,6-7,10-11,18H,4-5,8-9H2 |
InChI Key |
LDFDNXPKROOCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


